3-(3-Nitrophenoxy)propionic acid
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Overview
Description
3-(3-Nitrophenoxy)propionic acid is an organic compound with the molecular formula C₉H₉NO₅. It is commonly found as a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound is of interest due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)propionic acid typically involves the reaction of propanal with 3-(3-nitrophenoxy)- . The reaction conditions often require the use of catalysts and specific solvents to achieve high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenoxy)propionic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and potassium dihydrogenphosphate in 1,4-dioxane and water at 20°C.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Various oxidized derivatives of the original compound.
Reduction: 3-(3-Aminophenoxy)propionic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-Nitrophenoxy)propionic acid has been investigated for its role in drug development, particularly in the development of anti-inflammatory and analgesic drugs. Clinical trials have shown that this compound can be effective in reducing pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Additionally, it is used in the synthesis of biologically active compounds, such as pesticides and insecticides .
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)propionic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
3-Nitropropionic acid: A similar nitro compound known for its mitochondrial inhibitory effects.
3-Nitro-1-propanol: Another nitro compound with similar toxicological properties.
Uniqueness: 3-(3-Nitrophenoxy)propionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-(3-nitrophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOLXUXRGLEAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415679 |
Source
|
Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-46-5 |
Source
|
Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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